molecular formula C9H11FN2O6 B10854810 1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B10854810
M. Wt: 262.19 g/mol
InChI Key: RDCYLPRXPILMRP-YUOMSVSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EIDD-2749 involves the fluorination of uridine at the 4’ position. The process typically includes the use of fluorinating agents under controlled conditions to ensure the selective introduction of the fluorine atom. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of EIDD-2749 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving multiple purification steps such as crystallization and chromatography. The production is carried out under stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: EIDD-2749 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorouridine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

EIDD-2749 has a wide range of scientific research applications:

Mechanism of Action

EIDD-2749 exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. The compound incorporates into the viral RNA, causing transcriptional stalling and preventing the virus from replicating effectively. This mechanism is particularly effective against respiratory syncytial virus and severe acute respiratory syndrome coronavirus 2 .

Comparison with Similar Compounds

Uniqueness of EIDD-2749: EIDD-2749 stands out due to its high selectivity index and efficacy in inhibiting a wide range of RNA viruses. Its oral bioavailability and ability to treat infections with once-daily dosing make it a unique and promising candidate compared to other antiviral compounds .

Properties

Molecular Formula

C9H11FN2O6

Molecular Weight

262.19 g/mol

IUPAC Name

1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6?,7+,9+/m0/s1

InChI Key

RDCYLPRXPILMRP-YUOMSVSZSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)F)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.